Gdc-0077

Catalog No.
S528759
CAS No.
2060571-02-8
M.F
C18H19F2N5O4
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gdc-0077

CAS Number

2060571-02-8

Product Name

Gdc-0077

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

Molecular Formula

C18H19F2N5O4

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N

SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

Solubility

Soluble in DMSO

Synonyms

GDC-0077; GDC 0077; GDC0077; inavolisibum

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F

Description

The exact mass of the compound Gdc-0077 is 407.1405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

GDC-0077 acts by binding to the ATP binding site of PI3Kα, thereby inhibiting its activity. PI3Kα plays a crucial role in a signaling cascade that regulates various cellular processes, including cell proliferation, survival, and metabolism. By inhibiting PI3Kα, GDC-0077 disrupts these pathways, potentially leading to the death of cancer cells [].

Uniquely, GDC-0077 exhibits an additional mechanism of action beyond simple inhibition. Studies have shown that it can also induce the degradation of mutant PI3Kα protein. This targeted degradation offers a potential advantage over traditional inhibitors, as it eliminates the mutant protein altogether, leading to more prolonged suppression of the signaling pathway [].

Selectivity for Mutant PI3Kα

A significant aspect of GDC-0077 research is its selectivity for mutant PI3Kα. Mutations in the PIK3CA gene, which encodes PI3Kα, are frequently observed in various cancers, including breast cancer. GDC-0077 demonstrates a high degree of selectivity for mutant PI3Kα compared to the wild-type protein. This selectivity may lead to reduced side effects associated with targeting healthy cells with functional PI3Kα [].

Clinical Trials

GDC-0077 is currently undergoing clinical trials to evaluate its efficacy and safety in different cancer types. These trials primarily focus on breast cancer, particularly hormone receptor-positive, HER2-negative (HR+/HER2-) metastatic breast cancer with PIK3CA mutations [].

GDC-0077, also known as Inavolisib, is a selective inhibitor of phosphoinositide 3-kinase alpha, a critical enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. The chemical formula for GDC-0077 is C₁₈H₁₉F₂N₅O₄, and it has a molecular weight of approximately 407.38 g/mol. This compound is particularly notable for its ability to induce degradation of mutant forms of the p110α protein, which is commonly associated with various cancers, especially those harboring mutations in the PIK3CA gene .

GDC-0077 acts through a unique dual mechanism:

  • Inhibition: GDC-0077 binds directly to the ATP-binding pocket of the mutant PI3Kα protein, blocking its enzymatic activity and thereby inhibiting the PI3K signaling pathway crucial for tumor cell growth and survival [, ].
  • Degradation: Binding of GDC-0077 triggers the cellular machinery to degrade the mutant PI3Kα protein. This eliminates the mutant protein altogether, leading to a more sustained suppression of the PI3K pathway compared to simple inhibition [, ].

GDC-0077 operates primarily through competitive inhibition of the ATP-binding site on phosphoinositide 3-kinase alpha. This inhibition leads to a decrease in the phosphorylation of downstream targets involved in the PI3K signaling pathway. Additionally, GDC-0077's unique mechanism includes inducing the selective degradation of mutant p110α proteins, thereby providing a dual action that not only inhibits but also reduces the levels of the oncogenic protein .

GDC-0077 has shown significant biological activity in preclinical studies, particularly against tumors with PIK3CA mutations. It has demonstrated potent antitumor effects in various cancer cell lines, including breast cancer models. The compound exhibits a favorable safety profile and has been shown to enhance the efficacy of other treatments when used in combination therapies . In clinical trials, GDC-0077 has been evaluated for its ability to improve outcomes in patients with HER2-positive breast cancer and other malignancies characterized by aberrant PI3K signaling .

The synthesis of GDC-0077 involves several sophisticated organic chemistry techniques. A notable method includes stereocontrolled N-arylation of α-amino acids using copper-catalyzed coupling reactions. This approach allows for the efficient construction of the complex molecular structure while ensuring high yields and purity . The synthesis process typically involves multiple steps that include:

  • Formation of key intermediates through selective reactions.
  • Coupling reactions to assemble the final compound.
  • Purification techniques to isolate GDC-0077 from byproducts.

GDC-0077 is primarily being investigated for its applications in oncology as a treatment for cancers driven by PIK3CA mutations. Its ability to selectively degrade mutant p110α makes it a promising candidate for targeted therapy in breast cancer and potentially other tumor types where this mutation is prevalent. Ongoing clinical trials are assessing its efficacy and safety in combination with standard therapies .

Interaction studies have revealed that GDC-0077 can enhance the effectiveness of other anticancer agents, such as palbociclib and aromatase inhibitors. These studies indicate that GDC-0077 may mitigate feedback activation of receptor tyrosine kinases that can occur with traditional PI3K inhibitors, thereby maintaining prolonged suppression of the PI3K pathway . This characteristic positions GDC-0077 as a valuable addition to combination therapy regimens.

Several compounds share structural or functional similarities with GDC-0077, particularly within the category of phosphoinositide 3-kinase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
TaselisibPI3K inhibitorInduces degradation of mutant p110α similar to GDC-0077
IdelalisibSelective inhibitor of PI3K deltaPrimarily used for hematological cancers; less focus on mutant p110α degradation
CopanlisibDual PI3K inhibitorActs on multiple isoforms but lacks selective degradation mechanism
AlpelisibSelective inhibitor of PI3K alphaApproved for breast cancer treatment but does not induce degradation

GDC-0077 stands out due to its dual mechanism—both inhibiting and degrading mutant p110α—offering potential advantages over other inhibitors that primarily focus on competitive inhibition alone.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

407.14051043 g/mol

Monoisotopic Mass

407.14051043 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L4C1UY2NYH

Wikipedia

Inavolisib

Dates

Modify: 2023-08-15

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